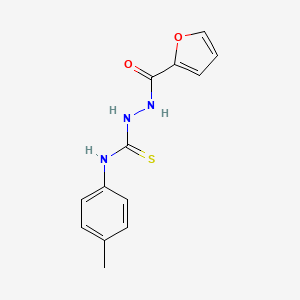

2-(2-furoyl)-N-(4-methylphenyl)hydrazinecarbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives involves condensation reactions, often yielding a variety of heterocyclic compounds under different conditions. For instance, the reaction of N-substituted hydrazinecarbothioamides with certain nitriles afforded various heterocyclic rings. These syntheses are characterized by the use of specific reagents and conditions that influence the yield and type of products formed, indicating the compound's versatile reactivity and potential for generating a diverse array of derivatives (Aly et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through techniques such as X-ray crystallography, revealing insights into their crystalline forms and intermolecular interactions. For example, certain derivatives have been shown to form stable structures through hydrogen bonding interactions, which are pivotal for understanding their reactivity and interactions with other molecules (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide compounds participate in various chemical reactions, leading to the formation of heterocyclic compounds, which are often of pharmaceutical interest. These reactions are influenced by factors such as reagents, temperature, and solvent, demonstrating the compounds' reactivity and potential for functionalization (Aly et al., 2018).

科学的研究の応用

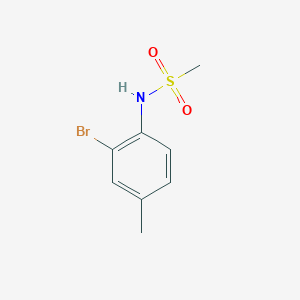

Diuretics and Carbonic Anhydrase Inhibition

- Carbonic Anhydrase Inhibition for Diuretics : Sulfonamide diuretics containing hydrazinecarbothioamide structures act as inhibitors of carbonic anhydrase (CA). These compounds demonstrate therapeutic efficacy by enhancing diuretic activity and possess potential in the management of cardiovascular diseases and obesity due to their polypharmacological effects. The inhibition of renal carbonic anhydrases by these compounds results in increased nitrite excretion, which may underlie their blood pressure-lowering effects and organ-protective activity F. Carta & C. Supuran, 2013.

Antineoplastic and Carcinogenicity Studies

- Antineoplastic Actions of Hydrazines : Hydrazine derivatives, including specific hydrazinecarbothioamides, have been explored for their antineoplastic (anti-cancer) activities. A significant number of these compounds, including hydrazine itself and its analogues, showed antineoplastic actions in both animal models and, to some extent, humans. Despite these activities, caution is advised due to the carcinogenic potential of many hydrazine compounds B. Tóth, 1996.

Optoelectronic Materials Development

- Optoelectronic Applications : Derivatives of hydrazinecarbothioamide have been utilized in the synthesis and application of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. The electroluminescent properties of these derivatives make them valuable for creating advanced optoelectronic devices G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018.

Analytical and Environmental Toxicology

- Analytical Detection and Toxicity Concerns : The analytical detection of hydrazine and related compounds in environmental and biological matrices highlights their potential toxicological concerns. These studies emphasize the need for sensitive and selective detection methods for monitoring and assessing the environmental impact and health risks associated with hydrazine and its derivatives. The genotoxicity and carcinogenic potential of these compounds necessitate careful consideration in their application and disposal D. Elder, D. Snodin, & A. Teasdale, 2011.

特性

IUPAC Name |

1-(furan-2-carbonylamino)-3-(4-methylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-9-4-6-10(7-5-9)14-13(19)16-15-12(17)11-3-2-8-18-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXRPLLOYLCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-carbonylamino)-3-(4-methylphenyl)thiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![4-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-(3-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5536652.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![3-methyl-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5536690.png)